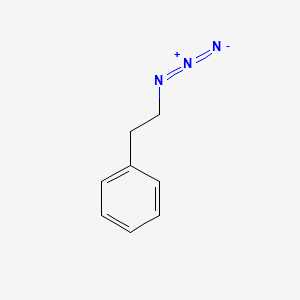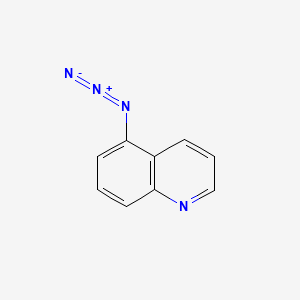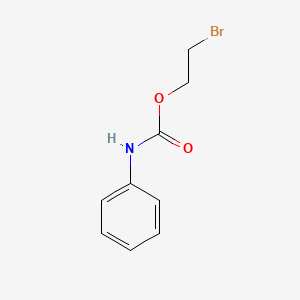
2-bromoethyl N-phenylcarbamate
Vue d'ensemble
Description
2-bromoethyl N-phenylcarbamate is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 and is commonly used in various areas of research .
Molecular Structure Analysis
The molecular structure of 2-bromoethyl N-phenylcarbamate consists of a phenyl group (a ring of 6 carbon atoms) attached to a carbamate group (consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom), which is further attached to a 2-bromoethyl group .Chemical Reactions Analysis
While specific chemical reactions involving 2-bromoethyl N-phenylcarbamate are not available, carbamates are generally involved in a variety of chemical reactions. For instance, they can undergo transcarbamoylation, a process where the carbamate group is transferred from one molecule to another .Physical And Chemical Properties Analysis
2-bromoethyl N-phenylcarbamate is a compound with a molecular weight of 244.09 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Agriculture
2-Bromoethyl N-phenylcarbamate may be explored for its potential use in the development of plant biostimulants. These are substances that can improve plant growth and nutrition, contributing to sustainable agriculture. The compound could be used in nanotechnologies to create nano-biostimulants, which might enhance food quality and address food production challenges while respecting the environment .
Pharmaceuticals
In pharmaceuticals, 2-bromoethyl N-phenylcarbamate could serve as an intermediate in the synthesis of various drugs. Its role in the creation of small β-peptidomimetics, which mimic the function of natural peptides, is particularly noteworthy. These structures have applications in developing antimicrobial agents with high enzymic stability and low toxicity .
Material Science
The compound’s applications in material science could involve the synthesis of novel materials with specific properties. It might be used to modify surface characteristics or as a precursor in the production of polymers and resins with unique attributes suitable for advanced material applications .
Chemical Synthesis
2-Bromoethyl N-phenylcarbamate can be utilized in chemical synthesis as a reagent or intermediate. Its potential for carbamoylation of amines to produce carbamate esters, which are valuable in various industrial processes, is significant. This process is particularly important as it offers a non-phosgene route to N-alkyl carbamate, making it an environmentally friendly alternative .
Environmental Science
This compound could be investigated for its efficacy in environmental remediation processes. For instance, it might be used in the synthesis of compounds that degrade pollutants or as a part of a catalyst system for the breakdown of toxic substances, contributing to cleaner production technologies .
Biochemistry
In biochemistry, 2-bromoethyl N-phenylcarbamate might be used in the study of enzyme mechanisms or as a blocking agent to protect functional groups during biochemical reactions. Its role in the synthesis of biomolecules or as a tool in molecular biology research could be explored further .
Analytical Chemistry
The compound’s potential in analytical chemistry lies in its use as a standard or reference compound in various analytical techniques. It could help in the calibration of instruments or serve as a comparison standard in the quantification of chemical substances .
Toxicology
In toxicology, 2-bromoethyl N-phenylcarbamate could be used to study the metabolic pathways of similar compounds or as a reference substance in toxicity testing. Understanding its breakdown and interaction with biological systems can provide insights into the safety profiles of related chemicals .
Propriétés
IUPAC Name |
2-bromoethyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXUDSODOZFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309941 | |
| Record name | 2-bromoethyl N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromoethyl N-phenylcarbamate | |
CAS RN |
32353-12-1 | |
| Record name | NSC220027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromoethyl N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMOETHYL N-PHENYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





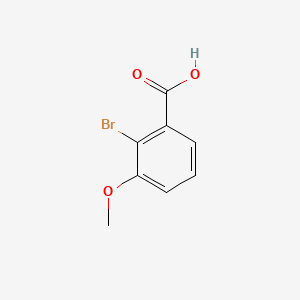
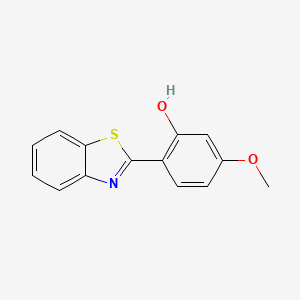

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)
